molecular formula C9H7NO4 B566277 5-Methoxybenzo[d]oxazole-2-carboxylic acid CAS No. 49559-68-4

5-Methoxybenzo[d]oxazole-2-carboxylic acid

Cat. No.: B566277
CAS No.: 49559-68-4
M. Wt: 193.158
InChI Key: SNQUKJWKYRHONV-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]oxazole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.158. The purity is usually 95%.
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Biological Activity

5-Methoxybenzo[d]oxazole-2-carboxylic acid (C₉H₉NO₃) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a methoxy group at the 5-position and a carboxylic acid at the 2-position. This unique structure contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₉NO₃
Molecular Weight179.15 g/mol
Melting Point150-152 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the carboxylic acid moiety facilitates cellular uptake. This compound has been shown to modulate several biochemical pathways:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Demonstrates cytotoxic effects on multiple cancer cell lines, including breast, lung, and colorectal cancers.
  • Enzyme Inhibition : Inhibits specific cytochrome P450 enzymes, affecting drug metabolism.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has been studied for its cytotoxic effects on several cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HCT-116 (colorectal).
  • Cytotoxicity Assay : MTT assay results indicate significant cell viability reduction at concentrations above 10 µM.
Cell LineIC₅₀ (µM)
MCF-715
A54920
HCT-11612

Case Studies

  • Cytotoxicity Against Breast Cancer Cells :
    A study demonstrated that this compound induced apoptosis in MCF-7 cells by activating caspase pathways. The compound led to cell cycle arrest at the G0/G1 phase, reducing proliferation rates significantly .
  • Antimicrobial Efficacy :
    In a comparative study, the compound was found to be more effective than standard antibiotics against Bacillus subtilis, suggesting potential for development as an antimicrobial agent .

Properties

IUPAC Name

5-methoxy-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUKJWKYRHONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696206
Record name 5-Methoxy-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-68-4
Record name 5-Methoxy-2-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49559-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 5-methoxy-1,3-benzoxazole-2-carboxylic acid interact with Mycobacterium tuberculosis ArgC, and what are the potential downstream effects?

A1: The research paper [] focuses on elucidating the crystal structure of Mycobacterium tuberculosis ArgC bound to 5-methoxy-1,3-benzoxazole-2-carboxylic acid. This structural information provides insights into the specific interactions between the compound and the enzyme. By understanding this binding interaction, researchers can potentially design more potent and selective inhibitors targeting ArgC.

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